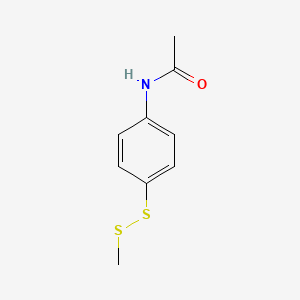

p-Acetamidophenyl methyl disulfide

Description

BenchChem offers high-quality p-Acetamidophenyl methyl disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Acetamidophenyl methyl disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11NOS2 |

|---|---|

Molecular Weight |

213.3 g/mol |

IUPAC Name |

N-[4-(methyldisulfanyl)phenyl]acetamide |

InChI |

InChI=1S/C9H11NOS2/c1-7(11)10-8-3-5-9(6-4-8)13-12-2/h3-6H,1-2H3,(H,10,11) |

InChI Key |

KYHYYBOGCJGBGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SSC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of p-Acetamidophenyl Methyl Disulfide in Bacteria

The following technical guide details the mechanism of action of p-Acetamidophenyl methyl disulfide , a synthetic prodrug designed to target bacterial fatty acid biosynthesis.

Executive Summary

p-Acetamidophenyl methyl disulfide is a synthetic asymmetric aryl-alkyl disulfide investigated as a targeted antimicrobial agent. It functions as a prodrug that exploits the intracellular abundance of Coenzyme A (CoA) to generate a potent, transient inhibitor of FabH (β-ketoacyl-ACP synthase III) .

The compound’s efficacy relies on a unique thiol-disulfide exchange cascade , ultimately resulting in the covalent S-methylthiolation of the FabH active site cysteine.[1] This modification sterically occludes the substrate-binding tunnel, arresting the initiation of the Type II Fatty Acid Synthesis (FAS II) pathway and halting bacterial proliferation.

Chemical Identity & Physicochemical Properties

-

Systematic Name:

-(4-(methyldisulfanyl)phenyl)acetamide -

Core Structure: An acetanilide moiety linked via a disulfide bond to a methyl group.

-

Target Specificity: Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus anthracis) and specific Gram-negatives (E. coli), dependent on porin permeability and efflux pump activity.

Structural Logic

The molecule is designed with two distinct functional components:[1][4][5]

-

The Leaving Group (p-Acetamidobenzenethiol): A lipophilic aryl thiol (pKa ~6.5–7.0) that facilitates membrane permeability and serves as a stable leaving group during intracellular activation.

-

The Warhead (Methyl Disulfide): A small alkyl-thio group designed to mimic the steric profile of the acetyl group in Acetyl-CoA, the natural substrate of FabH.

Mechanism of Action: The CoA-Activation Cascade

The antibacterial activity does not stem from the parent molecule directly binding to the target. Instead, it undergoes a metabolic bio-activation process known as the CoA Shunt .

Phase 1: Cellular Uptake and Prodrug Activation

Upon passive diffusion through the bacterial cell wall, the disulfide encounters the cytosolic pool of Coenzyme A (CoA-SH) , which is maintained at high concentrations (0.1–1.0 mM) in exponentially growing bacteria.

A rapid thiol-disulfide exchange reaction occurs:

-

Ar-S-S-CH

: p-Acetamidophenyl methyl disulfide (Prodrug)[1] -

CoA-S-S-CH

: Methyl-CoA Disulfide (Active Inhibitor) -

Ar-SH: p-Acetamidobenzenethiol (Inert Byproduct)

Mechanistic Insight: The reaction is driven by the nucleophilicity of the CoA thiolate and the stability of the leaving aryl thiolate. The resulting Methyl-CoA Disulfide is a structural analogue of Acetyl-CoA but possesses a reactive disulfide bond instead of a thioester.

Phase 2: Target Engagement (FabH Inhibition)

The generated Methyl-CoA Disulfide binds to FabH , the condensing enzyme responsible for initiating fatty acid biosynthesis. FabH normally catalyzes the condensation of Acetyl-CoA with Malonyl-ACP.[2]

-

Recognition: The CoA moiety of the inhibitor anchors it into the CoA-binding tunnel of FabH.

-

Reaction: The active site Cysteine (Cys112 in E. coli) attacks the disulfide bond of the inhibitor.

-

Inactivation: A second thiol-disulfide exchange occurs, transferring the methylthio group to the enzyme:

Phase 3: Molecular Consequence

The result is a mixed disulfide (S-methylthiolation) at the catalytic center.

-

Steric Blockade: The small methyl group covalently bound to Cys112 occupies the space required for the acetyl group of the natural substrate.

-

Irreversibility: Unlike the transient thioester intermediate formed during catalysis, the disulfide bond is stable in the oxidizing environment of the active site cleft, effectively "capping" the enzyme.

-

Pathway Arrest: With FabH disabled, the bacteria cannot initiate the elongation of fatty acids, leading to membrane instability and cell death.

Pathway Visualization

The following diagram illustrates the conversion of the prodrug into the active inhibitor and the subsequent inactivation of FabH.

Caption: The activation cascade of p-Acetamidophenyl methyl disulfide, showing the CoA-mediated generation of the active inhibitor and the covalent inactivation of FabH.

Experimental Validation Protocols

To verify this mechanism in a research setting, the following assays are standard.

A. In Vitro FabH Inhibition Assay

Objective: Confirm that the compound inhibits FabH activity via the proposed mechanism.

| Step | Procedure | Mechanistic Indicator |

| 1 | Incubate purified FabH (e.g., E. coli or S. aureus) with the disulfide compound. | Direct interaction test. |

| 2 | Add substrates: [ | Initiates reaction if enzyme is active. |

| 3 | Measure production of [ | Loss of radioactivity in product indicates inhibition. |

| 4 | Critical Control: Add Dithiothreitol (DTT) to the inhibited enzyme. | Reversibility: If activity is restored, the inhibition involves a reversible disulfide bond (S-thiolation). |

B. Mass Spectrometry Confirmation (ESI-MS)

Objective: Detect the covalent mass shift on the enzyme.

-

Incubate FabH with Methyl-CoA Disulfide (or the prodrug + CoA).

-

Subject the protein to Electrospray Ionization Mass Spectrometry (ESI-MS).[2]

-

Result: A mass increase of +47 Da (corresponding to the -S-CH

group) on the monomer indicates specific S-methylthiolation.

C. Whole-Cell Fatty Acid Labeling

Objective: Prove pathway specificity in living bacteria.

-

Culture bacteria with [

C]-acetate. -

Treat with p-Acetamidophenyl methyl disulfide at 1x MIC.

-

Extract and analyze phospholipids via thin-layer chromatography (TLC).

-

Result: A specific reduction in long-chain fatty acids compared to untreated controls confirms FAS II pathway blockage.

References

-

Alhamadsheh, M. M., et al. (2007).[6] "Alkyl-CoA disulfides as inhibitors and mechanistic probes for FabH enzymes." Chemistry & Biology, 14(5), 513-524.

-

Tsay, J. T., et al. (2009). "Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis." Bioorganic & Medicinal Chemistry, 17(7), 2801-2808.

-

White, S. W., et al. (2005). "Antibacterial targets in fatty acid biosynthesis."[1][3][4][7][8] Progress in Lipid Research, 44(1), 17-40.

Sources

- 1. Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing reactivity and substrate specificity of both subunits of the dimeric Mycobacterium tuberculosis FabH using alkyl-CoA disulfide inhibitors and acyl-CoA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20170211104A1 - Biosynthetic production of acetaminophen, p-aminophenol, and p-aminobenzoic acid - Google Patents [patents.google.com]

- 6. Alkyl-CoA disulfides as inhibitors and mechanistic probes for FabH enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

p-Acetamidophenyl Methyl Disulfide as a FabH Inhibitor: A Technical Guide to Covalent Sulfenylation in FAS-II Targeting

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel therapeutic targets and unconventional mechanisms of action. The bacterial Type II fatty acid biosynthesis (FAS-II) pathway has emerged as a prime candidate, with

As a Senior Application Scientist, I have observed that traditional reversible inhibitors often fail to achieve the sustained target occupancy required for robust in vivo efficacy. Covalent inhibitors, however, offer a paradigm shift. This whitepaper provides an in-depth technical analysis of p-acetamidophenyl methyl disulfide , an unsymmetrical aryl-alkyl disulfide that functions as a highly specific, covalent inhibitor of FabH via a unique thiol-disulfide exchange mechanism[1].

Mechanistic Rationale: The FAS-II Pathway and FabH

Unlike mammalian FAS-I, which is a single massive multidomain polypeptide, the bacterial FAS-II system utilizes discrete, individual enzymes. FabH catalyzes the initiating Claisen condensation between an acyl-CoA primer (typically acetyl-CoA) and malonyl-ACP[2].

The active site of FabH contains a highly conserved catalytic triad (Cys112, His244, and Asn274 in Escherichia coli). The nucleophilicity of Cys112 is the Achilles' heel of the enzyme. Because Cys112 must attack the thioester of acetyl-CoA to form an acyl-enzyme intermediate, it is uniquely susceptible to targeted electrophilic attack[3].

Bacterial FAS-II pathway highlighting FabH as the initiating condensation enzyme.

Mechanism of Action: Covalent Sulfenylation

p-Acetamidophenyl methyl disulfide operates largely as a prodrug. Due to the highly polar nature of direct FabH inhibitors like methyl-CoA disulfide (which cannot cross the bacterial cell membrane), lipophilic unsymmetrical disulfides are utilized to penetrate the cell[1].

Once in the cytoplasm, the mechanism unfolds in two distinct phases:

-

Intracellular Activation: The aryl-alkyl disulfide undergoes a thiol-disulfide exchange with intracellular Coenzyme A (CoA), generating an active alkyl-CoA disulfide (e.g., methyl-CoA disulfide)[1]. The p-acetamidophenyl moiety serves as an optimized leaving group.

-

Covalent Sulfenylation: The methyl-CoA disulfide binds to the FabH active site. The catalytic Cys112 executes a nucleophilic attack on the disulfide bond, resulting in the formation of a covalent methyl disulfide conjugate (FabH-S-S-CH₃)[3]. This irreversible capping of the active site completely abolishes catalytic function.

Mechanism of FabH covalent sulfenylation by unsymmetrical disulfides and DTT reversibility.

Quantitative Data & Structure-Activity Relationship (SAR)

The steric environment of the FabH active site tunnel dictates inhibitor efficacy. E. coli FabH (ecFabH) preferentially accommodates smaller alkyl groups (like methyl or ethyl), whereas Staphylococcus aureus and Bacillus anthracis FabH possess slightly larger binding pockets[1].

Below is a synthesized dataset illustrating the structure-activity relationship of these disulfide compounds:

| Compound / Intermediate | Target Organism | Assay Type | Efficacy / Inhibition | Mechanistic Note |

| p-Acetamidophenyl methyl disulfide | E. coli / S. aureus | Whole-cell | Prodrug | Requires intracellular CoA for activation[1]. |

| Methyl-CoA disulfide | E. coli (ecFabH) | Enzymatic | Irreversible Inhibition | Forms covalent Cys112-S-S-CH₃ conjugate[3]. |

| Methylthio | E. coli (ecFabH) | Enzymatic | 89% inhibition at 1 µM | Thiolating agent acting directly on FabH[1]. |

| sec-Butylthio | E. coli (ecFabH) | Enzymatic | 30% inhibition at 1 µM | Steric clash in active site reduces efficacy[1]. |

| p-Nitrophenyl methyl disulfide | S. aureus (MRSA) | Kirby-Bauer | Strongest in vitro activity | Nitro group electronically activates the leaving group[1]. |

Experimental Protocols: Self-Validating Workflows

To rigorously evaluate p-acetamidophenyl methyl disulfide and its activated derivatives, standard reversible Michaelis-Menten kinetics are insufficient. Covalent inhibitors require time-dependent assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Time-Dependent In Vitro FabH Inhibition Assay

Causality Check: Covalent modification is a two-step process (binding, then reaction). Omitting the pre-incubation step will result in artificially high IC₅₀ values (false negatives).

-

Reagent Preparation: Prepare recombinant ecFabH in an assay buffer consisting of 100 mM sodium phosphate (pH 7.0), 1 mM EDTA, and 10% glycerol. Note: Do not include reducing agents like DTT or

-mercaptoethanol in this buffer, as they will prematurely cleave the disulfide inhibitor. -

Pre-Incubation: Incubate 1 µM of purified ecFabH with varying concentrations of the activated inhibitor (e.g., methyl-CoA disulfide) ranging from 0.1 µM to 50 µM for exactly 30 minutes at 37°C.

-

Reaction Initiation: Initiate the condensation reaction by adding 50 µM [¹⁴C]-acetyl-CoA and 100 µM malonyl-ACP.

-

Quenching: After 10 minutes, quench the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the acyl-ACP products.

-

Quantification: Centrifuge the mixture, wash the protein pellet twice with 5% TCA, and quantify the incorporated radioactivity (representing [¹⁴C]-acetoacetyl-ACP) using liquid scintillation counting.

Protocol B: DTT Reversibility Assay (Mechanistic Validation)

Causality Check: How do we prove the enzyme is covalently sulfenylated rather than denatured or irreversibly alkylated? By exploiting the specific chemistry of the disulfide bond. If the inhibition is caused by a mixed disulfide, a strong reducing agent will rescue the enzyme's activity[1].

-

Inhibition: Incubate ecFabH with a fully inhibitory concentration of the disulfide compound (e.g., 10 µM) for 30 minutes to achieve >95% inhibition.

-

Dialysis: Dialyze the sample against the assay buffer for 4 hours at 4°C to remove any unbound inhibitor.

-

Basal Activity Measurement: Take an aliquot and measure FabH activity using Protocol A. Activity should remain near 0%, proving the inhibition is not driven by reversible, non-covalent binding.

-

Chemical Rescue: Add 10 mM Dithiothreitol (DTT) to the dialyzed enzyme and incubate for 15 minutes at room temperature.

-

Validation: Re-measure FabH activity. DTT reduces the FabH-S-S-CH₃ bond back to the native FabH-SH state. Full restoration of catalytic function definitively proves the mechanism of inhibition is covalent sulfenylation[1].

Conclusion

Targeting FabH via covalent sulfenylation using unsymmetrical aryl-alkyl disulfides represents a highly sophisticated approach to overcoming AMR. By utilizing compounds like p-acetamidophenyl methyl disulfide as prodrugs, researchers can bypass the permeability issues of highly polar CoA-adducts while still achieving the absolute target silencing characteristic of covalent inhibitors.

References

- Alkyl-CoA disulfides as inhibitors and mechanistic probes for FabH enzymes. PubMed.

- Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. PubMed Central.

- Covalent Inhibitors Targeting FabH: A Cutting-edge Strategy in the Development of Novel Antibiotics. TMBLS.

Sources

p-Acetamidophenyl Methyl Disulfide & Acetaminophen Toxicity: A Mechanistic Technical Guide

This guide provides an in-depth technical analysis of p-Acetamidophenyl methyl disulfide (also referred to as N-(4-(methyldisulfanyl)phenyl)acetamide) and its mechanistic relationship to Acetaminophen (APAP) toxicity.

This relationship is defined by the Thiomethyl Shunt , a secondary metabolic pathway that becomes critical during APAP overdose when primary detoxification routes (Glucuronidation/Sulfation) are saturated and Glutathione (GSH) is depleted.

Part 1: Executive Summary & Core Directive

The Compound: p-Acetamidophenyl methyl disulfide (AcNH-C6H4-S-S-CH3) is a mixed disulfide derivative of the acetaminophen pharmacophore. While often studied as a synthetic antibacterial agent (FabH inhibitor), in the context of toxicology, it represents a critical oxidized metabolite or structural analogue associated with the thiomethyl shunt of acetaminophen metabolism.

The Relationship: The presence or formation of p-Acetamidophenyl methyl disulfide is inextricably linked to Glutathione (GSH) depletion .

-

Metabolic Origin: It is derived from the oxidation of 4-acetamidobenzenethiol, a breakdown product of the APAP-Cysteine conjugate via Cysteine Conjugate

-Lyase (CCBL). -

Toxicological Signal: Its formation signals that the liver has processed APAP-GSH adducts and is now metabolizing the cysteine conjugates, often correlating with the late phase of hepatotoxicity or nephrotoxicity.

-

Redox Mechanism: As a disulfide, it can undergo thiol-disulfide exchange with intracellular GSH, perpetuating oxidative stress even after the initial NAPQI wave has passed.

Part 2: Mechanistic Background (The Thiomethyl Shunt)

To understand the toxicity of p-Acetamidophenyl methyl disulfide, one must map its position in the APAP metabolic cascade.

The Canonical Pathway vs. The Shunt

Under therapeutic dosing, APAP is eliminated via Glucuronidation (UGT) and Sulfation (SULT). A minor fraction (<10%) is oxidized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine), which is instantly detoxified by GSH.

In Overdose (Toxicity):

-

NAPQI binds to mitochondrial proteins (Centrilobular Necrosis).

-

The Thiomethyl Shunt Activates: The APAP-GSH conjugate is hydrolyzed to APAP-Cysteine (APAP-Cys).

-

Bioactivation: APAP-Cys is cleaved by Cysteine Conjugate

-Lyase (CCBL) , releasing pyruvate, ammonia, and the reactive thiol: 4-Acetamidobenzenethiol . -

Fate of the Thiol: This thiol is highly nucleophilic and prone to oxidation. It can be:

-

Methylated (by S-methyltransferase) to form 3-methylthio-APAP .

-

Oxidized to form dimers or mixed disulfides (e.g., p-Acetamidophenyl methyl disulfide).

-

Visualization: The Metabolic Pathway

The following diagram illustrates the transition from APAP to the Disulfide via the Thiomethyl Shunt.

Caption: The Thiomethyl Shunt pathway showing the formation of the reactive thiol and its subsequent conversion to the disulfide during GSH depletion.

Part 3: Toxicological Implications & Data Analysis

The toxicity of p-Acetamidophenyl methyl disulfide is distinct from NAPQI but complementary in the pathology of liver injury.

Mechanism of Action: Thiol-Disulfide Exchange

Unlike NAPQI, which covalently binds to proteins, the disulfide acts via Redox Cycling .

-

Reaction: AcNH-C6H4-S-S-CH3 + GSH ⇌ AcNH-C6H4-SH + GS-S-CH3

-

Consequence: This reaction consumes free Glutathione (GSH), converting it to a mixed disulfide. This mimics oxidative stress and prevents the cell from regenerating GSH stores required to neutralize remaining NAPQI.

Comparative Toxicity Profile

The following table contrasts the primary toxicant (NAPQI) with the secondary toxicant (Disulfide).

| Feature | NAPQI (Primary Toxin) | p-Acetamidophenyl Methyl Disulfide |

| Formation Phase | Early (0-4 hours post-ingestion) | Late (Secondary metabolism via Shunt) |

| Primary Target | Mitochondrial Proteins (Covalent Binding) | Cytosolic Glutathione (Redox Depletion) |

| Reactivity | Electrophilic attack on Cysteine | Thiol-Disulfide Exchange |

| Biomarker Utility | Protein Adducts (difficult to detect in plasma) | Thiomethyl metabolites (detectable in urine/plasma) |

| Nephrotoxicity | Less direct | High (CCBL is highly active in kidneys) |

Experimental Protocol: Detection & Synthesis

To study this relationship, researchers must be able to synthesize the standard and detect it in biological matrices.

Protocol A: Synthesis of Reference Standard

Adapted from unsymmetric disulfide synthesis methodologies (Ref 1).

-

Reagents: p-Acetamidobenzenethiol (1.0 eq), Methanethiol source (e.g., Methyl methanethiosulfonate), Triethylamine (TEA).

-

Procedure:

-

Dissolve p-Acetamidobenzenethiol in dry Dichloromethane (DCM) under Nitrogen.

-

Add TEA (1.5 eq) and cool to 0°C.

-

Add Methyl methanethiosulfonate (1.1 eq) dropwise.

-

Stir at Room Temperature for 2 hours.

-

-

Purification: Wash with 5% HCl, then NaHCO3. Dry over MgSO4. Evaporate solvent.

-

Validation: Confirm structure via 1H-NMR (Singlet at ~2.4 ppm for S-CH3).

Protocol B: LC-MS/MS Detection in Plasma

Targeting the Thiomethyl Shunt Metabolites.

-

Sample Prep: Protein precipitation of plasma (100 µL) with Acetonitrile (300 µL) containing internal standard (Acetaminophen-d4).

-

LC Conditions: C18 Reverse Phase Column (e.g., Waters HSS T3).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

-

MS Transitions (MRM):

-

Precursor: m/z 226.0 (Disulfide [M+H]+) -> Product: m/z 152.0 (Acetaminophen thiol fragment).

-

Precursor: m/z 198.0 (S-Methyl-APAP) -> Product: m/z 156.0.

-

Part 4: Analytical Workflow Visualization

This diagram outlines the experimental workflow for identifying thiomethyl metabolites as biomarkers of toxicity.

Caption: Analytical workflow for the extraction and quantification of thiomethyl shunt metabolites using LC-MS/MS.

References

-

Kuhn, D. et al. (2023). Paracetamol/acetaminophen hepatotoxicity: new markers for monitoring the elimination of the reactive N-Acetyl-p-benzoquinone imine. BioRxiv.

-

Tiwari, R. et al. (2009). Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters.

-

Mazaleuskaya, L. L. et al. (2015). PharmGKB summary: acetaminophen pathway. Pharmacogenetics and Genomics.

-

Jaeschke, H. et al. (2012). Acetaminophen hepatotoxicity and repair: the role of sterile inflammation and innate immunity. Liver International.

-

PubChem. (2023). 4-Acetamidothiophenol (Compound Summary). National Library of Medicine.

Sources

An In-depth Technical Guide to the Thiol-Disulfide Exchange Mechanism of p-Acetamidophenyl Methyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Thiol-Disulfide Exchange in Biological and Pharmaceutical Sciences

Thiol-disulfide exchange reactions are fundamental processes in biochemistry and are increasingly harnessed in drug development and materials science.[1][2] These reactions, involving the interplay between a thiol (R-SH) and a disulfide (R'-S-S-R''), are central to protein folding, redox signaling, and maintaining cellular homeostasis.[3][4][5] The disulfide bond, once considered a static structural element, is now recognized as a dynamic functional group capable of mediating complex biological activities.[5] Understanding the mechanism of this exchange is paramount for designing novel therapeutics, developing drug delivery systems, and engineering stimuli-responsive biomaterials.[1][2]

This technical guide provides a comprehensive exploration of the thiol-disulfide exchange mechanism, with a specific focus on p-Acetamidophenyl methyl disulfide. This compound serves as an excellent model system to elucidate the core principles of this reaction, offering insights applicable to more complex biological and synthetic systems. We will delve into the kinetics, thermodynamics, and influencing factors of this reaction, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Core Mechanism: A Nucleophilic Substitution Reaction

The thiol-disulfide exchange is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[3] The process is initiated by the attack of a nucleophilic thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond.[3][6] This attack proceeds through a transient, linear trisulfide-like transition state, leading to the cleavage of the original disulfide bond and the formation of a new one.[3][7]

The overall reaction can be represented as:

R-S⁻ + R'-S-S-R'' ⇌ R-S-S-R' + R''-S⁻

Several key factors govern the rate and equilibrium of this exchange, which will be discussed in detail in the subsequent sections.

Figure 1: The SN2 mechanism of thiol-disulfide exchange.

Key Factors Influencing the Thiol-Disulfide Exchange Reaction

The efficiency and outcome of a thiol-disulfide exchange reaction are not static but are dynamically influenced by a variety of factors. A thorough understanding of these parameters is crucial for controlling and predicting the behavior of these reactions in both biological and synthetic contexts.

The Critical Role of pH and Thiolate Concentration

The kinetics of thiol-disulfide exchange reactions are highly dependent on pH.[3] This is because the reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH).[3][6] The concentration of the thiolate is dictated by the pKₐ of the thiol and the pH of the solution, as described by the Henderson-Hasselbalch equation.

The rate of the reaction is directly proportional to the concentration of the thiolate anion. Therefore, as the pH increases above the pKₐ of the thiol, the concentration of the more nucleophilic thiolate increases, leading to an acceleration of the reaction rate.[3] Conversely, at pH values significantly below the thiol's pKₐ, the concentration of the thiolate is low, and the reaction proceeds much more slowly.

Redox Potential and Thermodynamic Favorability

While kinetics describe the rate of the reaction, thermodynamics, specifically the redox potentials of the participating thiols, determine the position of the equilibrium.[1] A thiol-disulfide exchange reaction will generally favor the formation of the more stable disulfide, which corresponds to the thiol with the lower redox potential.[8] However, it is important to remember that these reactions are often under kinetic, not thermodynamic, control in dynamic biological systems.[3]

Steric and Electronic Effects

The structure of the reactants plays a significant role in the reaction kinetics. Steric hindrance around the sulfur atoms of the disulfide or the attacking thiol can impede the formation of the necessary linear transition state, thereby slowing down the reaction.[1][6]

Electronic effects also exert a strong influence. Electron-withdrawing groups near the disulfide bond can increase the electrophilicity of the sulfur atoms, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can stabilize the disulfide bond, reducing its reactivity.[1]

Experimental Methodologies for Studying Thiol-Disulfide Exchange

A variety of analytical techniques are employed to monitor and characterize thiol-disulfide exchange reactions. The choice of method depends on the specific research question, the nature of the reactants, and the desired level of detail.

Spectrophotometric Assays

Spectrophotometric methods are widely used for their simplicity and real-time monitoring capabilities. A common approach involves the use of chromogenic disulfide reagents, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[6][9][10] In this assay, the exchange reaction releases a colored thiolate anion, allowing the reaction progress to be followed by monitoring the change in absorbance at a specific wavelength.[6][9]

Table 1: Common Spectrophotometric Reagents for Thiol-Disulfide Exchange

| Reagent | Chromophore Released | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| DTNB (Ellman's Reagent) | 5-Thio-2-nitrobenzoate (TNB) | 412 | 14,150 |

| 4,4'-Dipyridyl disulfide (4-PDS) | 4-Thiopyridone | 324 | 19,800 |

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying the various species present in a thiol-disulfide exchange reaction mixture.[11][12] These techniques provide detailed information about the concentrations of reactants, products, and any intermediates over time, allowing for precise kinetic analysis.[11]

Experimental Protocol: Monitoring Thiol-Disulfide Exchange by RP-HPLC

-

Reaction Setup:

-

Prepare a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

-

Add the thiol and disulfide reactants to the buffer at the desired concentrations.

-

Incubate the reaction mixture at a controlled temperature.

-

-

Time-Point Quenching:

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) to protonate the thiolate and halt the exchange.

-

-

HPLC Analysis:

-

Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the components using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of acid (e.g., 0.1% TFA).

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the reactants and products based on their retention times (previously determined using standards).

-

Integrate the peak areas to determine the relative concentrations of each species at each time point.

-

Plot the concentration of reactants and products versus time to determine the reaction kinetics.

-

Figure 2: Workflow for monitoring thiol-disulfide exchange by RP-HPLC.

Computational Modeling

In recent years, computational methods, including quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT), have become invaluable for providing detailed mechanistic insights into thiol-disulfide exchange reactions.[13][14][15] These approaches can be used to model the transition state, calculate activation energies, and predict the influence of structural and electronic factors on reactivity, complementing experimental findings.[14][15]

The Role of Catalysis in Thiol-Disulfide Exchange

While thiol-disulfide exchange can occur spontaneously, in biological systems, it is often catalyzed by enzymes to achieve the necessary rates and specificity.[3][4] Enzymes such as protein disulfide isomerase (PDI) and glutaredoxins utilize active site cysteine residues with low pKₐ values to efficiently catalyze these reactions.[7][8][16] The principles of enzymatic catalysis of thiol-disulfide exchange are an active area of research with significant implications for understanding and manipulating cellular redox processes.

Conclusion and Future Directions

The thiol-disulfide exchange reaction is a cornerstone of redox chemistry with profound implications for biology and medicine. A comprehensive understanding of its mechanism, kinetics, and the factors that influence it is essential for researchers and professionals in these fields. The continued development of advanced analytical techniques and computational models will undoubtedly provide even deeper insights into this fundamental process, paving the way for novel therapeutic interventions and advanced biomaterials. The study of specific disulfide-containing molecules, such as p-Acetamidophenyl methyl disulfide, provides a valuable framework for dissecting the complexities of these reactions and applying this knowledge to more intricate systems.

References

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

-

Holmgren, A. (2009). Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation. Antioxidants & Redox Signaling, 11(5), 1059–1081. [Link]

-

Tonge, S. R., & Tighe, B. J. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Molecules, 26(11), 3332. [Link]

-

Joshi, S. B., et al. (2013). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical Research, 30(5), 1365–1377. [Link]

-

Zhang, J., et al. (2011). Thiol-disulfide exchange in human growth hormone. Journal of Pharmaceutical Sciences, 100(5), 1644–1655. [Link]

-

Jensen, K. S., Hansen, R. E., & Winther, J. R. (2009). Kinetic and Thermodynamic Aspects of Cellular Thiol–Disulfide Redox Regulation. Antioxidants & Redox Signaling, 11(5), 1047–1058. [Link]

-

Tarrago, L., et al. (2009). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 106(34), 14357–14362. [Link]

-

Monahan, F. J., German, J. B., & Kinsella, J. E. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 43(1), 46–52. [Link]

-

Horta, B. A. C., et al. (2015). Redox Potentials of Protein Disulfide Bonds from Free-Energy Calculations. The Journal of Physical Chemistry B, 119(18), 5753–5762. [Link]

-

Raines, R. T. (2008). Thiol–Disulfide Interchange: Design, Synthesis, and Evaluation of Reagents and Organocatalysts for Chemical Biology. University of Wisconsin–Madison. [Link]

-

Weissbach, H., et al. (2002). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 99(22), 13993-13998. [Link]

-

Jones, D. P. (2010). Non-equilibrium thermodynamics of thiol/disulfide redox systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(3), 223–233. [Link]

-

Trujillo, M., et al. (2016). Thiol redox biochemistry: insights from computer simulations. Archives of Biochemistry and Biophysics, 595, 87–98. [Link]

-

Martin, R. T., et al. (2022). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Macromolecules, 55(13), 5559–5568. [Link]

-

Le, H. T. (2012). Computational and Experimental Investigations of Metalprotein Thiol/Disulfide Exchange Reactions. DigitalCommons@UMaine. [Link]

-

Horvat-Csóti, S. (2021). Development of Nanocarriers for Treatment and Diagnostics of Aspergillosis. Thesis. [Link]

-

Al-Saadon, R., & Al-Matar, A. (2020). Computational Modeling of the Disulfide Cross-Linking Reaction. The Journal of Physical Chemistry B, 124(46), 10425–10437. [Link]

-

Tonge, S. R., & Tighe, B. J. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials. Encyclopedia.pub. [Link]

-

Xiao, Z., et al. (2018). Glutaredoxins employ parallel monothiol–dithiol mechanisms to catalyze thiol–disulfide exchanges with protein disulfides. Chemical Science, 9(3), 633-644. [Link]

-

Corpas, F. J., et al. (2023). Integrating Redox Proteomics and Computational Modeling to Decipher Thiol-Based Oxidative Post-Translational Modifications (oxiPTMs) in Plant Stress Physiology. International Journal of Molecular Sciences, 24(14), 11681. [Link]

-

Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

-

Yi, M. C., & Khosla, C. (2016). Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Annual Review of Biochemistry, 85, 263-285. [Link]

-

Appenzeller-Herzog, C., & Ellgaard, L. (2008). The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI). Journal of Cell Science, 121(23), 3849-3850. [Link]

-

Wiita, A. P., et al. (2007). Kinetics of Thiol/Disulfide Exchange Correlate Weakly with the Restoring Force in the Disulfide Moiety. Journal of the American Chemical Society, 129(15), 4864-4870. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]

-

Roy, A., & Matzger, A. J. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8569–8576. [Link]

-

Bachrach, S. M., & Woody, J. T. (2002). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. The Journal of Organic Chemistry, 67(25), 8983–8990. [Link]

-

Groitl, B., et al. (2022). Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells. Accounts of Chemical Research, 55(15), 2059–2071. [Link]

-

Nishimura, C., et al. (2005). Changes in side chain packing during apomyoglobin folding characterized by pulsed thiol-disulfide exchange. Journal of Molecular Biology, 351(3), 671-684. [Link]

-

Al-Dirbashi, O. Y. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. [Link]

-

Zhang, C., et al. (2019). Synthesis and Properties of Reversible Disulfide Bond-based Self-healing Polyurethane with Triple Shape Memory Properties. Chinese Journal of Polymer Science, 37(8), 811-820. [Link]

-

Gal-Moscovici, A., et al. (2022). Proposed mechanism for disulfide bond formation via Pd‐mediated Acm deprotection. Peptide Science, 114(5), e24268. [Link]

-

Ghassemi, H., & Harrison, A. (1998). Synthesis and characterization of poly(methylene disulfide) and poly(ethylene disulfide) polymers in the presence of a phase transfer catalyst. Polymer, 39(23), 5721-5726. [Link]

- CN103910662A - Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide - Google P

-

Theato, P., & Lee, B. (2016). Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science, 7(12), 6958-6963. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiol-disulfide exchange in human growth hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiol redox biochemistry: insights from computer simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Computational and Experimental Investigations of Metalprotein Thiol/Di . . ." by Roby Kurian [digitalcommons.library.umaine.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of Unsymmetrical Aryl-Alkyl Disulfides

Executive Summary

Unsymmetrical aryl-alkyl disulfides represent a privileged structural motif in medicinal chemistry, characterized by a tunable reactivity profile that distinguishes them from their symmetrical counterparts (e.g., disulfiram, DADS). Unlike symmetrical disulfides, which often suffer from poor specificity or rapid metabolic clearance, unsymmetrical variants allow for the precise modulation of the S–S bond cleavage energy.

By pairing an electron-deficient aryl group (the "leaving group") with a lipophilic alkyl chain (the "payload" or "recognition element"), researchers can engineer compounds that act as site-specific prodrugs. Upon encountering a target cysteine residue, these compounds undergo thiol-disulfide exchange, releasing the aryl thiol and capping the protein with the alkylthio moiety (S-alkylation). This mechanism has validated efficacy in inhibiting bacterial fatty acid synthesis (FabH) and inducing apoptosis in cancer cells via ROS generation.

Chemical Foundation: The Tunable "Warhead"

The biological activity of unsymmetrical disulfides is governed by the thermodynamics and kinetics of thiol-disulfide exchange .

The Reactivity Gradient

The core reaction driving biological activity is:

-

The Driving Force: The reaction is driven forward by the release of the more acidic thiol. Aryl thiols (thiophenols) generally have a

of 6–8, whereas alkyl thiols and protein cysteines have a -

The Design Strategy:

-

Aryl Group (Leaving Group): Electron-withdrawing groups (e.g.,

, -

Alkyl Group (Blocker): This group remains attached to the protein target, sterically or chemically inhibiting its function.

-

Stability vs. Scrambling

A major challenge in developing these agents is disulfide scrambling (disproportionation), where an unsymmetrical disulfide rearranges into two symmetrical species:

Mechanistic Pathways & Visualization

Mechanism of Action: FabH Inhibition (Antimicrobial)

In bacteria like Staphylococcus aureus and Bacillus anthracis, the enzyme FabH (

Diagram 1: Thiol-Disulfide Exchange Mechanism

Caption: Kinetic pathway of FabH inhibition. The active site cysteine attacks the disulfide bond, expelling the aryl thiol and forming a mixed disulfide that blocks the enzyme.

Therapeutic Applications & Data

Antimicrobial Activity (MRSA & Anthrax)

Unsymmetrical disulfides act as "CoA-mimics" or prodrugs. Once inside the bacterium, they may also react with Coenzyme A (CoA-SH) to form Alkyl-S-S-CoA, which inhibits lipid synthesis enzymes.

Key SAR Findings:

-

Aryl Substituent: p-Nitrophenyl is consistently the most potent due to strong electron-withdrawing effects (activating the S-S bond).

-

Alkyl Substituent: Short chains (Methyl, Ethyl) often show higher potency against S. aureus, likely due to better penetration or fit within the FabH active site pocket.

Table 1: Comparative Antibacterial Activity (MIC in

g/mL)

Representative data synthesized from structure-activity relationship (SAR) studies.

| Compound | Aryl Group (R1) | Alkyl Group (R2) | S. aureus (MRSA) | B. anthracis | Cytotoxicity (Mammalian) |

| 1a | Phenyl | Methyl | > 64 | 32 | Low |

| 1b | 4-Nitrophenyl | Methyl | 0.5 - 1.0 | 0.25 | Moderate |

| 1c | 4-Nitrophenyl | Isopropyl | 2.0 | 1.0 | Moderate |

| 1d | 4-Aminophenyl | Methyl | > 128 | 64 | Low |

| 1e | 2-Pyridyl | Methyl | 4.0 | 2.0 | Low |

Anticancer Activity

In cancer cells (e.g., MCF-7, A549), these compounds induce apoptosis through:

-

Tubulin Binding: Disrupting microtubule dynamics.

-

ROS Generation: Depleting cellular glutathione (GSH) pools via thiol exchange, leading to oxidative stress.

Synthesis & Manufacturing Protocols

To ensure "Trustworthiness" and prevent scrambling, the Sulfenyl Chloride Method is the gold standard for synthesizing unsymmetrical disulfides.

Diagram 2: Synthetic Workflow (Sulfenyl Chloride Route)

Caption: Step-by-step synthesis avoiding symmetrical byproduct formation via reactive sulfenyl chloride intermediate.

Protocol 1: Synthesis of 4-Nitrophenyl Methyl Disulfide

Primary Reference: Method adapted from Turos et al. and standard organosulfur protocols.

Reagents:

-

4-Nitrothiophenol (1.0 eq)

-

Sulfuryl chloride (

) (1.0 eq) -

Methyl mercaptan (excess or 1.1 eq) or Sodium thiomethoxide

-

Dichloromethane (anhydrous)

Procedure:

-

Activation: Dissolve 4-nitrothiophenol (5 mmol) in anhydrous

(20 mL) under nitrogen atmosphere. Cool to -10°C. -

Chlorination: Add sulfuryl chloride (5 mmol) dropwise. The solution will turn yellow/orange, indicating the formation of 4-nitrobenzenesulfenyl chloride. Stir for 15 minutes.

-

Critical Control: Do not allow temperature to rise, or the sulfenyl chloride may decompose.

-

-

Coupling: Cool the mixture further to -78°C (dry ice/acetone bath). Slowly add the alkyl thiol (methyl mercaptan) or a solution of sodium thiomethoxide.

-

Workup: Allow to warm to room temperature over 1 hour. Wash with water (

) and brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: Avoid basic alumina as it may catalyze disulfide exchange.

Biological Evaluation Protocols

Protocol 2: FabH Inhibition Assay

Purpose: To verify the molecular target of the disulfide.

-

Enzyme Prep: Recombinant E. coli or S. aureus FabH (100 nM final concentration).

-

Substrates: Acetyl-CoA (

), Malonyl-ACP ( -

Reaction Buffer: 50 mM Sodium Phosphate (pH 7.0), 1 mM EDTA. Note: Do NOT add DTT or

-mercaptoethanol, as these reducing agents will destroy the test compound. -

Incubation: Incubate FabH with the test disulfide (varying concentrations) for 20 minutes at 30°C.

-

Initiation: Add substrates (Acetyl-CoA and Malonyl-ACP).

-

Measurement: Monitor the release of free CoA or the incorporation of radiolabeled malonyl-CoA into the product.

-

Validation:

is calculated. A "no-compound" control is 100% activity; a "DTT-quenched" control validates the disulfide mechanism (activity should be restored if DTT is added after inhibition, proving reversibility).

Protocol 3: Minimum Inhibitory Concentration (MIC)

Standard broth microdilution method (CLSI guidelines).

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Prep: Add

of broth containing serial dilutions of the disulfide to a 96-well plate. -

Inoculation: Add

of bacterial suspension to each well. -

Incubation: 18–24 hours at 37°C.

-

Readout: The MIC is the lowest concentration with no visible growth.

-

Control: Vancomycin (positive control) and Solvent only (DMSO, negative control).

-

References

-

Turos, E., et al. (2008). "Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis." Bioorganic & Medicinal Chemistry Letters.

-

Nikolova, S., et al. (2022). "Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides." Molecules.

-

Wojcieszynska, D., et al. (2018). "Synthesis of unsymmetrical disulfanes bearing 1,2,4-triazine scaffold and their in vitro screening towards anti-breast cancer activity." Chemical Biology & Drug Design.

-

Revell, K. D., et al. (2007). "Novel unsymmetrical aryl-alkyl disulfides as inhibitors of FabH." Bioorganic & Medicinal Chemistry.

-

Bej, R., et al. (2021).[4] "Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials." MDPI.

Sources

- 1. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of unsymmetrical disulfanes bearing 1,2,4-triazine scaffold and their in vitro screening towards anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

p-Acetamidophenyl methyl disulfide vs. p-Acetamidophenyl disulfide properties

An In-Depth Technical Guide to p-Acetamidophenyl Methyl Disulfide and p-Acetamidophenyl Disulfide for Researchers and Drug Development Professionals

Introduction: The Tale of Two Disulfides

In the landscape of chemical biology and drug development, the disulfide bond (S-S) holds a position of profound significance. It is a key architectural element that dictates the three-dimensional structure and stability of proteins, and a versatile functional group exploited in materials science and pharmaceutical design.[1][2][3][4] This guide delves into a comparative analysis of two related, yet functionally distinct, disulfide-containing molecules: the symmetrical p-Acetamidophenyl disulfide and the unsymmetrical p-Acetamidophenyl methyl disulfide .

Both molecules share the p-acetamidophenyl moiety, a structure derived from the well-known analgesic and antipyretic, paracetamol (acetaminophen).[5][6][7] This common feature links them to established metabolic pathways and pharmacological considerations, making their study particularly relevant. However, the subtle difference in their disulfide linkage—a symmetrical diaryl disulfide versus an unsymmetrical alkyl-aryl disulfide—gives rise to significant variations in their synthesis, reactivity, and potential applications.[8][9]

This document, intended for researchers and drug development professionals, will provide a detailed examination of these two compounds. We will explore the causality behind synthetic strategies, compare their physicochemical and spectroscopic properties, outline detailed analytical protocols, and discuss the implications of their structural differences in the context of therapeutic innovation.

Part 1: Synthesis and Mechanistic Considerations

The synthetic accessibility of a molecule is a cornerstone of its utility. The pathways to symmetrical and unsymmetrical disulfides are fundamentally different, a direct consequence of the desired bond formation.

Synthesis of p-Acetamidophenyl Disulfide (Symmetrical)

The formation of symmetrical disulfides is typically a straightforward process involving the oxidative coupling of two identical thiol precursors.[1][10][11] The core principle is the removal of two hydrogen atoms from two thiol groups to form a covalent S-S bond.

Causality of Experimental Choice: The choice of oxidant is critical. Mild oxidants like atmospheric oxygen (often catalyzed) or hydrogen peroxide are preferred for "green chemistry" approaches, minimizing harsh byproducts.[11][12] Stronger oxidants like iodine are also highly effective but may require more rigorous purification.[13] The reaction is often performed under basic conditions to facilitate the formation of the more nucleophilic thiolate anion, which is more readily oxidized.

Experimental Protocol: Synthesis of a Symmetrical Disulfide

-

Dissolution: Dissolve the starting thiol (e.g., p-acetamidothiophenol) (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Base Addition: Add a base, such as triethylamine (Et3N) (1.0-1.2 eq), to the solution to deprotonate the thiol and form the thiolate.

-

Oxidation: While stirring vigorously, add the chosen oxidizing agent (e.g., 30% aqueous H2O2) dropwise at room temperature. The reaction is often exothermic.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol spot disappears.

-

Work-up: Quench the reaction by adding water. The disulfide product, being less polar than the thiol, will often precipitate.

-

Purification: Collect the solid product by filtration, wash with water to remove residual salts, and dry under a vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for higher purity.[10]

Synthesis of p-Acetamidophenyl Methyl Disulfide (Unsymmetrical)

Synthesizing an unsymmetrical disulfide presents a greater challenge: preventing the undesired formation of the two possible symmetrical byproducts.[8][12] This requires a controlled, stepwise approach. A common and effective strategy involves activating one thiol and then reacting it with a second, different thiol.[9][14]

Causality of Experimental Choice: The use of a sulfenyl bromide or a similar activated intermediate is a key strategic choice. This transforms the thiol into an electrophilic species that can react cleanly with a nucleophilic thiol (or thiolate), directing the reaction towards the desired unsymmetrical product.[2][9] This avoids a random mixture that would result from simply co-oxidizing two different thiols.

Experimental Protocol: Synthesis of an Unsymmetrical Disulfide

-

Activation: A disulfide reagent, such as bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, is activated with bromine at a low temperature (e.g., -20 °C) in an inert solvent like dichloromethane to form a reactive sulfenyl bromide intermediate.[9]

-

First Thiol Addition: The first thiol (e.g., methanethiol) is added to the activated intermediate.

-

Second Thiol Addition: The second thiol (p-acetamidothiophenol) is then introduced to the reaction mixture.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for a short period (e.g., 15-30 minutes).[9]

-

Monitoring: The reaction is monitored by TLC or LC-MS for the formation of the unsymmetrical product.

-

Work-up & Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to separate the desired unsymmetrical disulfide from any unreacted starting materials or symmetrical side products.

Visualization: Synthetic Pathways

Caption: Synthetic routes to symmetrical and unsymmetrical disulfides.

Part 2: Comparative Physicochemical and Spectroscopic Properties

The structural asymmetry introduced by the methyl group has a cascading effect on the molecule's properties, from its electronic nature to its analytical signature.

Structural and Reactivity Profile

The core difference lies in the electronic environment of the S-S bond.

-

p-Acetamidophenyl Disulfide (Symmetrical): The disulfide bond is flanked by two identical electron-withdrawing aryl groups. The molecule is symmetrical, which can influence its crystal packing and melting point. Its reactivity is generally confined to the reduction of the S-S bond.

-

p-Acetamidophenyl Methyl Disulfide (Unsymmetrical): The disulfide bond is linked to an electron-withdrawing aryl group on one side and an electron-donating alkyl (methyl) group on the other. This asymmetry polarizes the S-S bond, potentially making it more susceptible to nucleophilic attack. The key reaction pathway for unsymmetrical disulfides is thiol-disulfide exchange , where an external thiol (like glutathione in a biological context) attacks one of the sulfur atoms, cleaving the disulfide and forming a new one.[15] This is a critical mechanism for the biological activity of many disulfide-containing compounds.[2]

| Property | p-Acetamidophenyl Disulfide | p-Acetamidophenyl Methyl Disulfide | Causality of Difference |

| Symmetry | Symmetrical (C2) | Unsymmetrical (C1) | Presence of two different substituents on the sulfur atoms. |

| Molecular Formula | C16H16N2O2S2 | C9H11NO S2 | Different chemical composition. |

| Molecular Weight | ~332.44 g/mol | ~213.32 g/mol | Different chemical composition. |

| Polarity | Moderately Polar | Moderately Polar (Slightly different) | The alkyl vs. aryl substituent alters the overall dipole moment. |

| Key Reactivity | Redox Cycling (Reduction/Oxidation) | Thiol-Disulfide Exchange, Redox Cycling | Asymmetry facilitates exchange reactions with other thiols. |

| Stability | Generally stable | Prone to scrambling/exchange in the presence of free thiols. | The thiol-disulfide exchange is a dynamic equilibrium. |

Analytical Characterization

Distinguishing between these two compounds requires specific analytical techniques that can probe their structural differences.

Protocol: Mass Spectrometry (MS) Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the disulfide in a suitable solvent like acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]+ will be the primary ion of interest.

-

Analysis:

-

Full Scan MS: Confirm the exact mass of the parent ion, which will clearly differentiate the two compounds based on their molecular weights.

-

Tandem MS (MS/MS): Fragment the parent ion using collision-induced dissociation (CID). The fragmentation patterns will be distinct. p-Acetamidophenyl methyl disulfide will likely show fragments corresponding to the loss of the methylthio group (•SCH3) or the p-acetamidophenylthio group, providing unambiguous structural confirmation.[16][17]

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard 1H and 13C NMR spectra.

-

Analysis:

-

1H NMR: For p-acetamidophenyl methyl disulfide, a distinct singlet peak will appear around 2.4-2.7 ppm, corresponding to the S-CH3 protons. This peak will be absent in the symmetrical disulfide. The aromatic protons may also show subtle shifts due to the different electronic environment.[18]

-

13C NMR: The spectrum of the methyl disulfide will show a unique signal for the methyl carbon. Furthermore, the chemical shifts of the carbons attached to the sulfur atoms (C-S) are highly sensitive to the nature of the other substituent on the disulfide bond.[19]

-

Protocol: High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a reversed-phase C18 column. The mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[20]

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

-

Injection & Elution: Inject the sample and run the gradient method.

-

Detection: Use a UV detector, monitoring at a wavelength where the p-acetamidophenyl chromophore absorbs (e.g., ~254 nm).

-

Analysis: The two compounds will have different retention times due to slight differences in polarity and hydrophobicity. This method is crucial for assessing purity and monitoring reaction progress.[21]

Visualization: Analytical & Purification Workflow

Caption: A typical workflow for disulfide purification and characterization.

Part 3: Field Insights for Drug Development

The choice between a symmetrical and an unsymmetrical disulfide is not merely academic; it is a strategic decision in drug design, driven by the intended biological mechanism.

Disulfides as Bioreversible Linkers

A key application of disulfide bonds in drug delivery is as cleavable linkers. The intracellular environment is significantly more reducing than the extracellular space, primarily due to a high concentration of glutathione (GSH). This redox potential difference can be exploited to trigger drug release inside target cells.

-

p-Acetamidophenyl Methyl Disulfide: This unsymmetrical disulfide is an excellent candidate for a traceless linker. Upon entering a cell, it can undergo thiol-disulfide exchange with GSH, releasing the drug payload (in this case, p-acetamidothiophenol) and forming a mixed disulfide between the methyl group and glutathione. This reaction is often rapid and efficient.

-

p-Acetamidophenyl Disulfide: The symmetrical disulfide is more stable and less reactive towards thiol-disulfide exchange. Its cleavage would likely require enzymatic action or a stronger reducing environment. This makes it more suitable for applications where greater stability is required, and rapid cleavage is not the primary goal.

Prodrug and Covalent Modulation Strategies

The p-acetamidophenyl moiety itself is derived from a drug. Therefore, these disulfides can be viewed as prodrugs of p-acetamidothiophenol. Derivatives of paracetamol are frequently explored to enhance properties or mitigate toxicity, such as hepatotoxicity.[5][7]

Causality of Design Choice:

-

If the therapeutic goal is the rapid and targeted release of the active thiol inside a cell, the unsymmetrical methyl disulfide is the superior choice due to its reactivity with intracellular glutathione.

-

If the goal is to create a more stable, circulating depot form of the drug that releases its payload more slowly, the symmetrical disulfide might be preferred. It could also be used as a bivalent ligand, capable of bridging two targets.

Visualization: Intracellular Activation Pathway

Caption: Intracellular activation of the unsymmetrical disulfide prodrug.

Conclusion

While p-Acetamidophenyl methyl disulfide and p-Acetamidophenyl disulfide share a common structural heritage, their utility and behavior are dictated by the fundamental principle of symmetry.

-

p-Acetamidophenyl Disulfide is the more stable, symmetrically coupled molecule, synthesized via direct oxidation. Its value lies in its stability, serving as a robust structural element or a bivalent linker.

-

p-Acetamidophenyl Methyl Disulfide is the more reactive, unsymmetrical molecule whose synthesis requires a controlled, stepwise approach. Its primary value is in its susceptibility to thiol-disulfide exchange, making it an ideal candidate for bioreversible linkers in prodrugs designed for targeted intracellular release.

For the researcher and drug developer, understanding these core differences is paramount. The choice is not between two similar molecules, but between two different functional strategies: one rooted in stability, the other in controlled reactivity. This understanding allows for the rational design of novel therapeutics where the disulfide bond is not merely a linker, but a dynamic trigger for biological action.

References

Sources

- 1. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of disulfide-bond linkages in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Short Review on Biological Activities of Paracetamol Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 6. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jbiochemtech.com [jbiochemtech.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 20. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 21. Measurement of biological thiols and disulfides by high-performance liquid chromatography and electrochemical detection of silver mercaptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: p-Acetamidophenyl Methyl Disulfide in Fatty Acid Synthesis Inhibition

Executive Summary

p-Acetamidophenyl methyl disulfide represents a specialized class of unsymmetrical aryl-alkyl disulfides designed as prodrugs to target bacterial Type II fatty acid synthesis (FAS II). Unlike direct inhibitors that bind non-covalently, this compound utilizes a "Trojan Horse" mechanism. It permeates the bacterial cell wall due to its lipophilicity and undergoes thiol-disulfide exchange within the cytoplasm.

The active species is not the parent molecule but a mixed disulfide formed in situ with Coenzyme A (CoA). This activated species covalently modifies the active site cysteine of

Chemical Profile & Properties[1]

| Property | Description |

| Compound Name | p-Acetamidophenyl methyl disulfide |

| Common Identifier | Compound 6 (Turos et al. series) |

| Molecular Formula | |

| Molecular Weight | 213.32 g/mol |

| Structure | Para-substituted benzene ring with an acetamido group (-NHCOCH3) and a methyl disulfide group (-S-S-CH3). |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Poorly soluble in water. |

| Stability | Stable in solid form; susceptible to thiol-disulfide exchange in the presence of free thiols (e.g., DTT, |

Mechanism of Action: The CoA Activation Pathway

The efficacy of p-acetamidophenyl methyl disulfide relies on a bio-activation cascade. The molecule itself is relatively inert toward the target enzyme until processed by the cellular redox buffer.

The "Trojan Horse" Strategy

-

Permeation: The aryl-alkyl disulfide moiety provides sufficient lipophilicity to cross the bacterial cell membrane, a barrier that often excludes highly polar inhibitors like alkyl-CoA analogs.

-

Cytoplasmic Activation: Once inside, the disulfide bond is attacked by the abundant cytoplasmic thiol, Coenzyme A (CoASH) .

-

Active Species Generation: This reaction releases p-acetamidobenzenethiol (a non-toxic leaving group) and generates Methyl-CoA disulfide (Me-S-S-CoA).

-

Target Inhibition: The Me-S-S-CoA mimics the natural substrate (Acetyl-CoA). It enters the active site of FabH and undergoes a second thiol-disulfide exchange with the catalytic Cysteine 112 (in E. coli numbering).

-

Irreversible Blockade: The enzyme is left as a FabH-S-S-Methyl mixed disulfide. This blocks the entry of Acetyl-CoA, preventing the condensation with Malonyl-ACP.

Pathway Visualization

Caption: Step-wise activation of p-acetamidophenyl methyl disulfide into the active Methyl-CoA disulfide inhibitor.

Experimental Protocols

Synthesis of p-Acetamidophenyl Methyl Disulfide

Note: This protocol utilizes the methanethiolsulfonate method, which is superior to oxidative coupling for generating unsymmetrical disulfides with high purity.

Reagents:

-

p-Acetamidobenzenethiol (1.0 M solution in Methanol)

-

Methyl methanethiolsulfonate (MMTS) (1.0 M solution in Methanol)

-

Cysteine Hydrochloride (Scavenger)

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 100 µL of the p-acetamidobenzenethiol solution (0.1 mmol) with 105 µL of Methyl methanethiolsulfonate solution (0.105 mmol, 1.05 eq).

-

Incubation: Stir the mixture at room temperature (

) for 1 hour . The reaction proceeds rapidly via nucleophilic attack of the thiol on the sulfenyl sulfur of the MMTS. -

Quenching: Add a small amount (

0.3 eq) of Cysteine Hydrochloride . This scavenges any unreacted MMTS, preventing it from contaminating the final product. Stir for 10 minutes. -

Work-up: Concentrate the mixture under reduced pressure. Resuspend the solid in Dichloromethane (DCM).

-

Purification: Pass the DCM solution through a small silica gel plug or filter to remove the polar cysteine-MMTS adducts.

-

Validation: Verify purity via

-NMR. The methyl group of the disulfide typically appears as a singlet around

FabH Inhibition Assay (In Vitro)

Since the prodrug requires activation, in vitro assays against purified FabH must use the activated species (Methyl-CoA disulfide) or include CoASH in a pre-incubation step.

Assay Conditions:

-

Enzyme: Purified E. coli or S. aureus FabH.

-

Substrates: Acetyl-CoA (

), [ -

Buffer: 100 mM Sodium Phosphate (pH 7.0).

Workflow:

-

Inhibitor Preparation: Synthesize Methyl-CoA disulfide separately (by reacting CoASH with Methyl methanethiolsulfonate) or pre-incubate p-acetamidophenyl methyl disulfide with CoASH (1:1 ratio) for 30 mins.

-

Enzyme Pre-incubation: Incubate FabH (100 ng) with varying concentrations of the inhibitor (0.1 - 100

) for 15 minutes at -

Reaction Initiation: Add Acetyl-CoA and [

]-Malonyl-ACP to initiate the condensation reaction. -

Termination: After 20 minutes, quench with trichloroacetic acid (TCA).

-

Quantification: Extract the product (Acetoacetyl-ACP) or precipitate the protein-ACP complex and measure radioactivity via scintillation counting.

Data & Efficacy Profile

The following data summarizes the inhibitory potential of the activated species and the antimicrobial activity of the prodrug.

Table 1: Enzyme Inhibition (Purified E. coli FabH)

| Inhibitor Species | Target | IC50 Value | Mechanism |

| Methyl-CoA Disulfide | FabH (KAS III) | Covalent (Reversible with DTT) | |

| p-Acetamidophenyl methyl disulfide | FabH (KAS III) | Inactive without CoA activation |

*Note: The prodrug itself shows poor inhibition against purified enzyme lacking CoASH, confirming the prodrug mechanism.

Table 2: Antimicrobial Activity (MIC)

| Bacterial Strain | MIC ( | Interpretation |

| S. aureus (Methicillin-Resistant) | 2 - 8 | Potent. High susceptibility due to specific redox environment. |

| B. anthracis | 4 - 16 | Active. Effective against anthrax. |

| E. coli (K12) | > 64 | Weak/Inactive. Likely due to efflux pumps or rapid degradation of the disulfide. |

Critical Considerations for Drug Development

-

Selectivity: The "methyl" group size is critical. Larger alkyl groups (ethyl, propyl) show reduced activity against E. coli FabH but may enhance activity against S. aureus due to hydrophobic pocket differences.

-

Redox Sensitivity: Because the mechanism relies on disulfide exchange, the presence of high concentrations of glutathione or other cytosolic thiols can affect potency.

-

Resistance: Resistance could theoretically arise from mutations in the FabH active site cysteine or upregulation of thiol-disulfide oxidoreductases that reduce the inhibitor before it reaches the target.

References

-

Turos, E., et al. (2008). Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis.[1] Bioorganic & Medicinal Chemistry Letters, 18(1), 263-266.

-

Reynolds, K. A., et al. (2001). Inhibition of beta-ketoacyl-acyl carrier protein synthases by thiolactomycin and cerulenin.[2][3] Structure and mechanism.[1][2][3][4][5] Journal of Biological Chemistry, 276(33), 30968-30976.

-

Revell, K. D., et al. (2007). N-Thiolated beta-lactams: novel antibacterial agents for methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 15(6), 2453-2467.

Sources

- 1. Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of beta-ketoacyl-acyl carrier protein synthases by thiolactomycin and cerulenin. Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 5. researchgate.net [researchgate.net]

p-Acetamidophenyl Methyl Disulfide as a Prodrug for Alkyl-CoA Disulfides: A Technical Guide to FAS-II Inhibition

Executive Summary

The type II fatty acid biosynthesis (FAS-II) pathway is a highly conserved and essential mechanism in bacterial pathogens, making it a prime target for novel antibiotics[1]. A critical enzyme in this pathway is β-ketoacyl-acyl carrier protein synthase III (FabH), which initiates the elongation cycle by condensing acyl-CoA with malonyl-ACP[1]. Recent advances have identified alkyl-CoA disulfides as potent mechanism-based inhibitors of FabH[2]. However, a significant pharmacological hurdle exists: mixed alkyl-CoA disulfides are highly polar and entirely incapable of crossing the bacterial cell membrane, rendering them inactive in cyto[3].

To bypass this permeability barrier, researchers have developed lipophilic unsymmetric aryl-alkyl disulfides, such as p-acetamidophenyl methyl disulfide, which act as prodrugs[3]. This technical guide details the mechanistic causality, structural rationale, and self-validating experimental protocols for utilizing these prodrugs in antibacterial drug development against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis.

Mechanistic Rationale: The Prodrug Strategy

The efficacy of p-acetamidophenyl methyl disulfide relies on a two-step thiol-disulfide exchange cascade driven by the unique intracellular environment of bacteria.

Step 1: Cellular Penetration & Activation Unlike eukaryotes that rely heavily on glutathione, many bacteria (such as S. aureus) utilize Coenzyme A (CoASH) as their primary intracellular redox buffer, maintaining it at millimolar concentrations. The lipophilic prodrug easily diffuses across the bacterial membrane. Once inside, the electrophilic disulfide bond undergoes nucleophilic attack by the abundant CoASH thiolate, releasing p-acetamidothiophenol and generating the active methyl-CoA disulfide in situ[3].

Step 2: Target Inactivation The newly formed methyl-CoA disulfide acts as a mechanism-based inhibitor. It enters the active site of FabH and undergoes a second thiol-disulfide exchange with the catalytic cysteine residue, covalently sulfenylating the enzyme and halting lipid biosynthesis[3].

Causality in Structural Design

-

The Aryl Leaving Group: The p-acetamidophenyl moiety is not arbitrary. It provides the necessary electronic activation, making the arylthio group an excellent leaving group for nucleophilic attack by CoASH[3]. Inserting an alkyl spacer (e.g., p-nitrobenzyl disulfide) severely diminishes antibacterial activity because the resulting alkyl thiolate is a poor leaving group, preventing the necessary exchange[4].

-

The Alkyl Chain Length: The methyl group is critical for target specificity. The FabH active site is evolutionarily tailored to accept small acyl groups (like acetyl-CoA)[1]. Elongating or branching the alkyl chain creates steric clashes within the FabH binding pocket, leading to a dramatic drop in inhibitory potency[3].

Fig 1: Mechanism of prodrug activation and FabH inhibition via thiol-disulfide exchange.

Quantitative Data & Structure-Activity Relationships (SAR)

The following table synthesizes the structure-activity relationship (SAR) data, highlighting the necessity of the prodrug delivery system to achieve whole-cell efficacy.

| Compound | Target / Assay System | Activity (MIC / IC50) | Mechanistic Notes |

| Methyl-CoA Disulfide | Purified E. coli FabH | IC50 = 57 µM | Active in vitro; covalently modifies FabH active site[4]. |

| Methyl-CoA Disulfide | Whole-cell MRSA | Inactive | Highly polar; cannot cross the bacterial cell membrane[3]. |

| p-Acetamidophenyl Methyl Disulfide | Whole-cell MRSA | Active | Lipophilic prodrug; crosses membrane and activates in situ[3]. |

| p-Nitrobenzyl Disulfide | Whole-cell S. aureus | Inactive | Poor leaving group reactivity prevents CoASH exchange[4]. |

| p-Nitrophenethyl Disulfide | Whole-cell B. anthracis | MIC = 64 µg/mL | Weak activity due to steric/electronic hindrance[4]. |

Self-Validating Experimental Protocols

To rigorously prove that p-acetamidophenyl methyl disulfide functions as a prodrug, a self-validating experimental loop is required. This system cross-verifies that the prodrug requires intracellular activation and that the active species requires the prodrug for delivery.

Protocol 1: Synthesis of the Prodrug (p-Acetamidophenyl Methyl Disulfide)